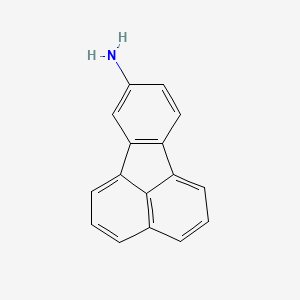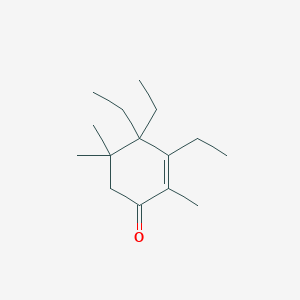
Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes ethylenediamine and chloroethyl groups, making it a versatile agent in chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride typically involves the reaction of ethylenediamine with chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through crystallization or distillation techniques to remove any impurities and obtain the final product in its trihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states.
Applications De Recherche Scientifique
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of chloroethyl groups with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride involves its interaction with molecular targets through the chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chloroethyl groups but different structural features.
2,2’-Dichlorodiethylamine Hydrochloride: Another compound with chloroethyl groups, used in various chemical applications.
Uniqueness
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is unique due to its specific combination of ethylenediamine and chloroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
| 63918-35-4 | |
Formule moléculaire |
C10H25Cl6N3 |
Poids moléculaire |
400.0 g/mol |
Nom IUPAC |
2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride |
InChI |
InChI=1S/C10H22Cl3N3.3ClH/c11-1-4-14-6-9-16(8-3-13)10-7-15-5-2-12;;;/h14-15H,1-10H2;3*1H |
Clé InChI |
ONGVWYHEJMAKBW-UHFFFAOYSA-N |
SMILES canonique |
C(C[NH+](CC[NH2+]CCCl)CCCl)[NH2+]CCCl.[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





